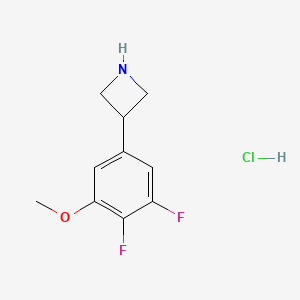

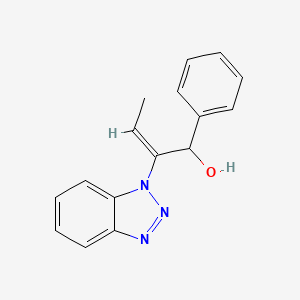

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of azetidine compounds in general. Azetidines are a class of four-membered nitrogen-containing heterocycles that have been explored for their potential in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of azetidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones were synthesized from corresponding 3-benzyloxy-β-lactams and transformed into new building blocks for constructing CF3-containing compounds . Similarly, 3,3-dichloroazetidines were synthesized through a reaction involving N-(1-aryl-2,2-dichloroethylidene)amines and aromatic aldehydes, followed by treatment with mesyl chloride and further reactions . These methods demonstrate the versatility of azetidine synthesis and the potential for creating a wide range of substituted azetidines, including those with difluoro and methoxy groups.

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the synthesis and structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . The study of these structures helps in understanding the conformation and reactivity of azetidine derivatives, which is essential for their application in drug design and synthesis.

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions that are crucial for their transformation into useful compounds. For example, 3-hydroxycephems were obtained from penicillin G through a redox-promoted cyclization of azetidinones . Additionally, the reactivity of 3,3-dichloroazetidines with bases was investigated, leading to the formation of aziridines and the characterization of intermediate 2-azetines . These reactions highlight the chemical diversity and potential of azetidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms can affect the stability and reactivity of the compound, as seen in the synthesis of 3-fluoroazetidinecarboxylic acids, which are stable against aldol cleavage . The lipophilicity and biological stability of azetidine derivatives, such as those investigated as potential anti-AIDS drugs, are also important properties that can be tailored through chemical modification .

科学的研究の応用

Synthesis and Chemical Transformations

Synthesis and Base-Catalyzed Ring Transformation : The synthesis of compounds related to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride, including their structural prerequisites and chemical transformations under base-catalyzed conditions, has been explored (Sápi et al., 1997).

Antitumor Properties and Tubulin-Targeting Agents : Research has focused on the synthesis and biochemical evaluation of azetidin-2-ones, including compounds structurally similar to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride, for their antiproliferative and tubulin-targeting properties in cancer treatment (Greene et al., 2016).

In Vitro Anticancer Activity and VEGFR-2 Inhibition : Studies have been conducted on azetidine derivatives, similar to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride, for their in vitro anticancer activity, SAR, and VEGFR-2 inhibition capabilities (Parmar et al., 2021).

Biological Activities and Applications

In-Vitro Antioxidant Activity : Investigations have been carried out on the antioxidant potential of azetidines derived from phenyl urea derivatives, highlighting their significance in medicinal chemistry (Nagavolu et al., 2017).

Antimicrobial Agents : A series of azetidin-2-ones, including 3-chloro variants similar to the compound , have been synthesized and evaluated for their antimicrobial properties against various microbes, demonstrating significant structure-activity relationship trends (Halve et al., 2007).

GABA Uptake Inhibitors : Azetidine derivatives, structurally related to the mentioned compound, have been evaluated for their potential as GABA-uptake inhibitors, with implications for neurological applications (Faust et al., 2010).

Tubulin Polymerisation Inhibitors and Antiproliferative Effects : Novel 3-chloro-β-lactams and 3,3-dichloro-β-lactams, structurally related to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride, have been developed as potential tubulin polymerisation inhibitors, showing potent antiproliferative effects in breast cancer cells and potential as lead compounds for anti-cancer drug development (Malebari et al., 2021).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(3,4-difluoro-5-methoxyphenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c1-14-9-3-6(7-4-13-5-7)2-8(11)10(9)12;/h2-3,7,13H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEQFOTZFJXJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2CNC2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide](/img/structure/B3003348.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B3003356.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B3003367.png)

![Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3003372.png)